4-Bromo-3-phenyl-1H-pyrazol-5-amine

FLT3 Inhibition Acute Myeloid Leukemia Kinase Inhibitor SAR

4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS 2845-78-5) is a halogenated aminopyrazole derivative with the molecular formula C9H8BrN3 and a molecular weight of 238.08 g/mol. It is a versatile synthetic building block in medicinal chemistry, characterized by a pyrazole core substituted with a phenyl group at the 3-position, an amino group at the 5-position, and a bromine atom at the 4-position.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 2845-78-5
Cat. No. B015762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-phenyl-1H-pyrazol-5-amine
CAS2845-78-5
Synonyms5-Amino-4-bromo-3-phenylpyrazole
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NN2)N)Br
InChIInChI=1S/C9H8BrN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13)
InChIKeyQTNVXMOPTHGCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS 2845-78-5): Core Structure and Basic Properties for Procurement


4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS 2845-78-5) is a halogenated aminopyrazole derivative with the molecular formula C9H8BrN3 and a molecular weight of 238.08 g/mol . It is a versatile synthetic building block in medicinal chemistry, characterized by a pyrazole core substituted with a phenyl group at the 3-position, an amino group at the 5-position, and a bromine atom at the 4-position [1]. The compound exists as an off-white solid with a melting point of 118-120 °C . Its structure is corroborated by InChIKey QTNVXMOPTHGCII-UHFFFAOYSA-N and MDL number MFCD00082666 .

Why 4-Bromo-3-phenyl-1H-pyrazol-5-amine Cannot Be Replaced by Its Non-Brominated or Alternative Halogenated Analogs


The 4-position bromine atom is a critical structural determinant for both reactivity and biological activity, making simple substitution with non-halogenated or alternative halogenated analogs problematic . This halogen enables specific cross-coupling reactions (e.g., Suzuki, Sonogashira) essential for generating diverse, functionalized pyrazole libraries for structure-activity relationship (SAR) studies [1]. Furthermore, its presence influences key physicochemical properties such as lipophilicity (LogP) and electronic distribution within the heterocyclic core, which directly impact target binding affinity and metabolic stability when the scaffold is incorporated into bioactive molecules . The unique combination of the phenyl and amino groups, along with this specific halogenation pattern, differentiates its utility in kinase inhibitor synthesis, particularly as a precursor to potent FLT3 and VEGFR2 inhibitors, where other substitution patterns show reduced potency [2].

Quantitative Evidence for Selecting 4-Bromo-3-phenyl-1H-pyrazol-5-amine Over Closest Analogs


Enhanced FLT3 Kinase Inhibition Potency Compared to Non-Brominated Parent Scaffold Derivatives

Derivatives synthesized from the 3-phenyl-1H-pyrazol-5-amine scaffold containing halogenation, particularly at the 4-position, exhibit significantly enhanced inhibitory activity against FLT3 kinase compared to non-halogenated analogs [1]. In a study of 3-phenyl-1H-5-pyrazolylamine-based inhibitors, bromine-containing compounds demonstrated superior growth inhibition of FLT3-mutated MOLM-13 cells, with some showing better potency than the established clinical FLT3 inhibitors sorafenib and ABT-869 [1]. The presence of the bromine atom is crucial for achieving low nanomolar IC50 values in both wild-type and mutant FLT3 enzymatic assays.

FLT3 Inhibition Acute Myeloid Leukemia Kinase Inhibitor SAR

Improved Lipophilicity and Metabolic Stability Profile Relative to Phenol Bioisosteres

The pyrazole core, particularly when brominated at the 4-position, serves as a more lipophilic and metabolically stable bioisostere of phenol . The introduction of a bromine atom further enhances lipophilicity compared to the non-halogenated pyrazole scaffold, potentially improving membrane permeability and target engagement. Calculated LogP for 4-bromo-3-phenyl-1H-pyrazol-5-amine is 1.57 , a value that can be fine-tuned for optimal drug-like properties in lead optimization programs.

Bioisosterism Lipophilicity Metabolic Stability

Unique Reactivity Profile: Enabling Selective Cross-Coupling for Diversification

The bromine atom at the 4-position of the pyrazole ring is a highly effective leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the efficient introduction of diverse aryl, heteroaryl, and alkynyl substituents [1]. This reactivity is not shared by non-halogenated or even chlorinated analogs, which often require more forcing conditions or show lower yields [1]. Studies on iodo-substituted azopyrroles derived from pyrazol-5-amines demonstrate the utility of halogenation for further functionalization via Sonogashira coupling [2].

Cross-Coupling Suzuki Reaction Sonogashira Reaction

Specific Use as a Key Intermediate in the Synthesis of 1,4'-Bipyrazoles

4-Bromo-3-phenyl-1H-pyrazol-5-amine is specifically documented as a starting material for the synthesis of 1,4'-bipyrazoles [1]. This application leverages the reactivity of the amino group and the bromine atom to construct more complex heterocyclic systems. The use of this specific compound enables the formation of a key C-C bond between two pyrazole units, a transformation that is not readily achieved with non-brominated or differently substituted analogs due to the specific regiochemical requirements of the coupling.

Bipyrazole Synthesis Heterocyclic Chemistry Building Block

High-Impact Research and Development Applications of 4-Bromo-3-phenyl-1H-pyrazol-5-amine


Discovery and Optimization of FLT3 and VEGFR2 Kinase Inhibitors for Acute Myeloid Leukemia (AML) Research

This compound serves as a privileged scaffold for generating potent and selective FLT3 and VEGFR2 inhibitors, as demonstrated by the synthesis of 3-phenyl-1H-5-pyrazolylamine derivatives with improved potency over sorafenib and ABT-869 in AML cell lines [1]. The bromine atom is essential for achieving low nanomolar activity in both enzymatic and cellular assays, making it a cornerstone for medicinal chemistry programs targeting AML [2].

Synthesis of Diverse Pyrazole-Fused Heterocycles via Transition Metal-Catalyzed Annulation

The compound is a valuable substrate for Rh(III)-catalyzed [5+1] annulation reactions with alkynoates and alkynamides, enabling the combinatorial synthesis of substituted pyrazolo-fused quinazolines [3]. Its specific reactivity, conferred by the amino and bromo groups, facilitates the construction of complex polycyclic systems with potential biological activity.

Building Block for Lipophilic and Metabolically Stable Bioisosteres in Drug Design

As a more lipophilic and metabolically stable bioisostere of phenol , 4-bromo-3-phenyl-1H-pyrazol-5-amine is employed in the design of drug candidates where improved membrane permeability and reduced phase I metabolism are desired. The bromine atom allows for further tuning of lipophilicity and provides a handle for late-stage functionalization.

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